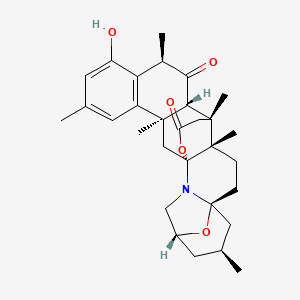
Zoanthenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zoanthenol, also known as this compound, is a useful research compound. Its molecular formula is C30H39NO5 and its molecular weight is 493.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Structure and Synthesis
Zoanthenol is characterized by a complex heptacyclic framework that contributes to its biological properties. The synthesis of this compound has been achieved through several methods, including total synthesis strategies that utilize advanced organic chemistry techniques. Notably, a total synthesis approach was reported utilizing norzoanthamine hydrochloride as a precursor, which involved key steps such as Brønsted acid-promoted isoaromatization and radical cyclization techniques .
Biological Activities
1. Anti-Platelet Activity
this compound exhibits potent anti-platelet activity, which makes it a candidate for therapeutic applications in cardiovascular diseases. Studies have shown that this compound significantly inhibits human platelet aggregation, suggesting its potential use in preventing thrombotic events .
2. Anti-Inflammatory Properties
Research indicates that this compound and related compounds can inhibit inflammatory responses. For instance, certain zoanthamine alkaloids have demonstrated the ability to reduce inflammation in mouse models, providing insight into their potential use in treating inflammatory diseases .
3. Anti-Cancer Potential
this compound has shown cytotoxic effects against various cancer cell lines. Its structural similarity to other bioactive natural products suggests that it may interfere with cancer cell proliferation and survival mechanisms . The compound's efficacy against murine leukemia cells has been documented, indicating its potential role in cancer therapy .
4. Osteoporosis Treatment
Norzoanthamine, closely related to this compound, has been identified as a promising candidate for anti-osteoporotic therapy. It has been shown to prevent bone loss in ovariectomized mice, a model for post-menopausal osteoporosis. This suggests that this compound might share similar properties and could be explored further for bone health applications .
Case Study 1: Synthesis and Biological Evaluation
A study focused on the total synthesis of this compound demonstrated its anti-platelet properties through in vitro assays. The synthesized compound was tested against human platelets, showing significant inhibition of aggregation compared to control groups .
Case Study 2: In Vivo Anti-Inflammatory Effects
In another study, the anti-inflammatory effects of this compound were evaluated using a mouse ear inflammation model. Results indicated that treatment with this compound led to a marked reduction in inflammation markers, supporting its potential use in treating inflammatory conditions .
Propriétés
Formule moléculaire |
C30H39NO5 |
|---|---|
Poids moléculaire |
493.6 g/mol |
Nom IUPAC |
(1R,3R,10R,12S,13R,14S,17S,19S,21R)-8-hydroxy-3,6,10,13,14,19-hexamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacosa-4(9),5,7-triene-11,25-dione |
InChI |
InChI=1S/C30H39NO5/c1-16-10-20-23(21(32)11-16)18(3)24(34)25-26(20,4)15-30-28(6,27(25,5)13-22(33)36-30)7-8-29-12-17(2)9-19(35-29)14-31(29)30/h10-11,17-19,25,32H,7-9,12-15H2,1-6H3/t17-,18+,19+,25-,26-,27+,28-,29-,30+/m0/s1 |
Clé InChI |
YRVFEFCFOASRGD-YTUMDGECSA-N |
SMILES isomérique |
C[C@H]1C[C@@H]2CN3[C@](C1)(O2)CC[C@@]4([C@]35C[C@@]6([C@@H]([C@]4(CC(=O)O5)C)C(=O)[C@@H](C7=C6C=C(C=C7O)C)C)C)C |
SMILES canonique |
CC1CC2CN3C(C1)(O2)CCC4(C35CC6(C(C4(CC(=O)O5)C)C(=O)C(C7=C6C=C(C=C7O)C)C)C)C |
Synonymes |
zoanthenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















